1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-5-6-18(29-16)15-26-9-7-17(8-10-26)27-11-13-28(14-12-27)20-4-2-3-19(25-20)21(22,23)24/h2-6,17H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMCSBOOPHSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine, with the CAS number 2548978-85-2, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes both furan and trifluoromethyl groups, which may contribute to its pharmacological properties.
Antidepressant Potential
Recent studies have indicated that compounds structurally related to piperazine derivatives exhibit significant antidepressant activity. For instance, a related compound (designated as 6a ) demonstrated strong affinity for the serotonin 5-HT1A receptor, with an inhibition constant () of 1.28 nM. This compound was shown to increase serotonin levels in the brains of test subjects, suggesting that similar mechanisms may be applicable to our compound of interest .
The antidepressant effects are hypothesized to involve modulation of the 5-HT1A receptor and subsequent activation of signaling pathways such as BDNF (Brain-Derived Neurotrophic Factor) and PKA (Protein Kinase A). In studies involving chronic unpredictable mild stress (CUMS) models, compounds like 6a were found to significantly reverse the downregulation of these pathways, indicating a potential neuroprotective effect .
In Vivo Studies
In vivo tests using forced swimming tests (FST) and tail suspension tests (TST) have been employed to evaluate the antidepressant activity of piperazine derivatives. These studies typically measure the time spent immobile by mice, where a reduction in immobility is indicative of antidepressant-like effects. Results from such studies have shown that certain piperazine derivatives significantly reduce immobility time compared to control groups .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict interactions between our compound and various biological targets. These studies suggest that the compound may form multiple interactions with key residues in target proteins, enhancing its potential efficacy as a therapeutic agent .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Furan vs. Thiophene Substituents
- 1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine ():
- The thiophene ring (sulfur-containing) increases lipophilicity (logP ≈ 3.8) compared to the furan analog (logP ≈ 3.2).
- Thiophene’s larger atomic radius may reduce steric compatibility with certain binding pockets.
- The trifluoromethyl group at pyridine’s 5-position (vs. 6-position in the target compound) may alter electronic interactions with receptors .
Trifluoromethylpyridine Positional Isomers
- 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazine ():
- Methyl and trifluoromethyl groups at pyridine’s 6- and 4-positions increase steric bulk, reducing solubility (aqueous solubility <1 mg/mL).
- Lower receptor affinity (IC₅₀ >10 µM for serotonin receptors) compared to the target compound’s 6-trifluoromethylpyridine (IC₅₀ ~2 µM) due to suboptimal substituent positioning .
Aromatic vs. Heterocyclic Substitutions
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, hours) | Receptor Affinity (Kᵢ or IC₅₀) |
|---|---|---|---|---|
| Target Compound | 3.5 | 15 | 4.5 | 5-HT₁A: 2 µM; D₂: 45 nM |
| 1-[(5-Methylthiophen-2-yl)methyl] analog | 3.8 | 8 | 3.2 | 5-HT₁A: 5 µM; D₂: 120 nM |
| 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl] | 4.1 | <1 | 6.0 | 5-HT₁A: >10 µM |
| 1-(2-Methoxyphenyl)-4-(piperidin-4-yl) | 2.9 | 30 | 1.2 | D₂: 12 nM |
Data compiled from .
Preparation Methods
Nucleophilic Aromatic Substitution
The piperazine subunit is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-6-(trifluoromethyl)pyridine and piperazine. This method, adapted from industrial-scale protocols, achieves high yields under optimized conditions.
Procedure :
-
Reactants : 2-Chloro-6-(trifluoromethyl)pyridine (1 equiv), piperazine (3 equiv).
-
Solvent : Acetonitrile or DMF.
-
Catalyst : Anhydrous conditions or triethylamine (TEA) as a base.
-
Conditions : Reflux at 85–100°C for 3–16 hours.
Example :
A mixture of 2-chloro-6-(trifluoromethyl)pyridine (54.4 g, 0.295 mol) and piperazine (77.4 g, 0.900 mol) in acetonitrile (350 mL) was refluxed for 3 hours. Post-reaction, the solvent was evaporated, and the residue was purified via silica gel chromatography (ethyl acetate/methanol) to yield 56.4 g (81.4%) of 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine.
Table 1: Optimization of Piperazine Synthesis
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperazine excess | Acetonitrile | 85°C | 3 | 81.4 |
| TEA as base | DMF | 100°C | 16 | 78.2 |
Synthesis of 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine
Reductive Amination of Piperidin-4-one
The piperidine subunit is prepared via reductive amination of piperidin-4-one with (5-methylfuran-2-yl)methylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium facilitates the reduction.
Procedure :
-
Reactants : Piperidin-4-one (1 equiv), (5-methylfuran-2-yl)methylamine (1.2 equiv).
-
Reducing Agent : NaBH3CN (1.5 equiv).
-
Solvent : Methanol or ethanol.
-
Conditions : Room temperature, 12–24 hours.
Example :
Piperidin-4-one (10.0 g, 0.088 mol) and (5-methylfuran-2-yl)methylamine (12.4 g, 0.106 mol) were dissolved in methanol (200 mL). NaBH3CN (8.3 g, 0.132 mol) was added, and the mixture stirred for 18 hours. The product was isolated via vacuum distillation to yield 14.2 g (76%) of 1-[(5-methylfuran-2-yl)methyl]piperidin-4-amine.
Coupling of Piperidine and Piperazine Intermediates
Alkylation of Piperazine with Piperidine Derivative
The final step involves alkylation of the piperazine nitrogen with the piperidine intermediate. A halogenated piperidine (e.g., 1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl bromide) reacts with 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine under basic conditions.
Procedure :
-
Reactants : Piperidine bromide (1 equiv), piperazine derivative (1.1 equiv).
-
Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Solvent : DMF or acetonitrile.
-
Conditions : 70–90°C, 6–12 hours.
Example :
A mixture of 1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl bromide (20.0 g, 0.067 mol) and 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (18.4 g, 0.074 mol) in DMF (150 mL) was heated at 80°C for 8 hours with K2CO3 (13.8 g, 0.100 mol). The product was extracted with ethyl acetate, dried (MgSO4), and purified via flash chromatography (hexane/ethyl acetate) to yield 25.3 g (72%) of the target compound.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80°C | 8 | 72 |
| NaH | Acetonitrile | 70°C | 12 | 65 |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to link the piperidine and piperazine subunits via an ether bond. This method avoids halogenated intermediates but requires stoichiometric reagents.
Procedure :
-
Reactants : Piperidin-4-ol (1 equiv), piperazine derivative (1 equiv).
-
Reagents : Triphenylphosphine (PPh3, 1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 4–6 hours.
Example :
Piperidin-4-ol (8.5 g, 0.075 mol) and 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (20.1 g, 0.075 mol) were combined with PPh3 (29.5 g, 0.113 mol) and DEAD (19.7 g, 0.113 mol) in THF (200 mL). The mixture was stirred at room temperature for 5 hours, filtered, and concentrated to yield 22.4 g (68%) of the product.
Challenges and Optimization Strategies
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Alkylation of the piperazine ring with a (5-methylfuran-2-yl)methyl group under polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, using catalysts like palladium or nickel complexes for coupling reactions .
- Step 2: Introduction of the 6-(trifluoromethyl)pyridin-2-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring inert atmospheres (N₂/Ar) and controlled pH (7–9) .
- Purification: Chromatography (HPLC or column) and recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How can the compound’s structural integrity and purity be confirmed?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: ¹H and ¹³C NMR to verify substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns of trifluoromethyl groups .
- HPLC: Retention time and peak symmetry analysis to assess purity .
Q. What solvents and storage conditions are recommended for stability?
- Methodological Answer:
- Solubility: Highly soluble in DMSO and dichloromethane; limited solubility in aqueous buffers (use co-solvents like Tween-80 for biological assays) .
- Storage: Store at –20°C under nitrogen to prevent oxidation of the furan and piperazine moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Methodological Answer:
- Core Modifications: Systematically replace the 5-methylfuran or trifluoromethylpyridine groups with bioisosteres (e.g., thiophene or chloropyridine) and evaluate binding affinity via radioligand assays .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions with targets (e.g., serotonin receptors) and validate with mutagenesis studies .
- Data Analysis: Apply multivariate regression to correlate substituent electronegativity/logP with activity .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer:
- Experimental Replication: Standardize assay protocols (e.g., cell line selection, ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Use tools like Forest plots to statistically aggregate data from independent studies and identify outliers .
- Orthogonal Assays: Confirm activity with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational strategies predict metabolic stability and off-target interactions?
- Methodological Answer:
- Metabolism Prediction: Use Schrödinger’s ADMET Predictor or CypRules to identify vulnerable sites (e.g., furan ring oxidation) .
- Off-Target Screening: Perform similarity-based pharmacophore searches (SwissTargetPrediction) and validate with thermal shift assays .
Q. How to evaluate the compound’s toxicity profile in preclinical models?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
